Fmoc-NMe-PEG4-acid Fmoc-NMe-PEG4-acid Fmoc-NMe-PEG4-acid is a PEG derivative.
Brand Name: Vulcanchem
CAS No.: 2170240-98-7
VCID: VC0528285
InChI: InChI=1S/C27H35NO8/c1-28(11-13-33-15-17-35-19-18-34-16-14-32-12-10-26(29)30)27(31)36-20-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,25H,10-20H2,1H3,(H,29,30)
SMILES: CN(CCOCCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C27H35NO8
Molecular Weight: 501.576

Fmoc-NMe-PEG4-acid

CAS No.: 2170240-98-7

Cat. No.: VC0528285

Molecular Formula: C27H35NO8

Molecular Weight: 501.576

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fmoc-NMe-PEG4-acid - 2170240-98-7

Specification

CAS No. 2170240-98-7
Molecular Formula C27H35NO8
Molecular Weight 501.576
IUPAC Name 3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C27H35NO8/c1-28(11-13-33-15-17-35-19-18-34-16-14-32-12-10-26(29)30)27(31)36-20-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,25H,10-20H2,1H3,(H,29,30)
Standard InChI Key DLLNRUPTDZNIHC-UHFFFAOYSA-N
SMILES CN(CCOCCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Appearance Solid powder

Introduction

Chemical Identity and Structure

Fmoc-NMe-PEG4-acid (CAS 2170240-98-7) is a PEG-based linker characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protected N-methylated amine on one end and a carboxylic acid functional group on the other. The compound has a molecular formula of C27H35NO8 and a molecular weight of 501.57 g/mol . Its chemical name is 3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid . The molecule contains a series of four ethylene glycol units (hence "PEG4") that form a flexible spacer between the two functional ends.

Basic Chemical Properties

The following table summarizes the key chemical properties of Fmoc-NMe-PEG4-acid:

ParameterValue
CAS Number2170240-98-7
Molecular FormulaC27H35NO8
Molecular Weight501.57 g/mol
Exact Mass501.236
LogP2.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count8
Rotatable Bond Count18
Heavy Atom Count36
Complexity625
InChi KeyDLLNRUPTDZNIHC-UHFFFAOYSA-N

The compound is also known by several synonyms, including Fmoc-NMe-PEG4-CH2CH2COOH, Fmoc-MeN-PEG4-CH2CH2COOH, and 2-Fmoc-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic Acid .

Physical Properties and Characteristics

Fmoc-NMe-PEG4-acid appears as a colorless to light yellow liquid at room temperature . The physical state of this compound is important for its handling and application in various synthetic protocols.

Solubility Profile

The solubility profile of Fmoc-NMe-PEG4-acid is particularly important for researchers planning to use this compound in synthesis or conjugation reactions. The compound exhibits good solubility in a range of organic solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

This solubility profile makes it compatible with most standard peptide synthesis protocols, whether solution-phase or solid-phase. The PEG spacer in the molecule contributes to its amphiphilic nature, providing some degree of water solubility while maintaining solubility in organic solvents.

Functional Properties and Reactivity

The dual functionality of Fmoc-NMe-PEG4-acid is central to its utility in various chemical and biochemical applications. The compound contains two reactive ends that can be selectively manipulated.

Fmoc-Protected Amine

The Fmoc-protected N-methylated amine end provides a protected functional group that can be selectively deprotected under basic conditions, typically using piperidine in DMF. This is a standard deprotection protocol in Fmoc-based peptide synthesis strategies . After deprotection, the resulting free amine becomes available for further conjugation reactions.

Carboxylic Acid Terminal

The carboxylic acid terminal can readily react with primary and secondary amines under standard amide coupling conditions. This reaction typically employs coupling agents such as:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

These coupling reactions result in the formation of stable amide bonds, which are essential for many bioconjugation strategies.

Applications in Research and Development

Fmoc-NMe-PEG4-acid has found widespread applications across several fields of chemical and biochemical research, particularly in areas requiring specialized linkers with controlled length and properties.

Use in Peptide Synthesis

One of the primary applications of Fmoc-NMe-PEG4-acid is in peptide synthesis. The compound can be incorporated into a growing peptide chain or attached to a side chain of an amino acid (such as lysine). When incorporated into a peptide structure, the PEG spacer provides several advantages:

  • Increases water solubility of the resulting peptide

  • Provides a flexible spacer with defined length

  • Reduces steric hindrance between functional domains

  • Improves biocompatibility of peptide conjugates

The incorporation of this linker is compatible with both solid-phase and solution-phase peptide synthesis approaches, making it a versatile reagent for peptide chemists.

Application in Drug Conjugation

Fmoc-NMe-PEG4-acid is valuable in the development of drug conjugates, particularly in the field of antibody-drug conjugates (ADCs). The PEG linker serves important functions in drug conjugation:

  • Acts as a spacer between the drug and its carrier

  • Can function as a cleavable linker under specific conditions

  • Improves the pharmacokinetic properties of the resulting conjugate

  • Enhances water solubility of hydrophobic drug payloads

The controlled length and defined molecular weight of the PEG4 component (unlike heterogeneous PEG mixtures) allows for precise control of the distance between conjugated components.

Role in PROTAC Development

An emerging and particularly significant application of Fmoc-NMe-PEG4-acid is in the development of Proteolysis-Targeting Chimeras (PROTACs). These are bifunctional molecules designed to induce targeted protein degradation through the ubiquitin-proteasome system. In PROTAC design, Fmoc-NMe-PEG4-acid serves as a linker connecting:

  • A ligand targeting an E3 ubiquitin ligase

  • A ligand binding the protein targeted for degradation

The PEG4 linker provides the necessary spacing and flexibility to allow both ligands to simultaneously engage their respective targets, facilitating the formation of the ternary complex required for protein ubiquitination and subsequent degradation.

FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

The compound is stable at ambient temperature for short periods during shipping and customs processing .

Comparative Analysis with Similar Compounds

Fmoc-NMe-PEG4-acid shares structural similarities with other PEG-based linkers but has distinct properties due to its N-methylated amine group.

Comparison with Fmoc-NH-PEG4-COOH

A closely related compound is Fmoc-NH-PEG4-COOH (CAS 557756-85-1), which differs from Fmoc-NMe-PEG4-acid in having an unmodified (non-methylated) amide group. This structural difference affects several properties:

PropertyFmoc-NMe-PEG4-acidFmoc-NH-PEG4-COOH
CAS Number2170240-98-7557756-85-1
Molecular FormulaC27H35NO8C26H33NO8
Molecular Weight501.57 g/mol487.54 g/mol
Amine ProtectionN-methylatedNon-methylated
ApplicationsPROTAC linkers, peptide synthesisADC linkers, peptide synthesis

The N-methylation in Fmoc-NMe-PEG4-acid can affect the conformational properties and reactivity of the linker, potentially providing advantages in specific applications .

Comparison with Fmoc-N-amido-dPEG®4-NHS Ester

Another related compound is Fmoc-N-amido-dPEG®4-NHS Ester (CAS 1314378-14-7), which features an activated NHS ester instead of a free carboxylic acid. This pre-activated ester allows for direct conjugation to amine-containing molecules without the need for additional coupling reagents:

PropertyFmoc-NMe-PEG4-acidFmoc-N-amido-dPEG®4-NHS Ester
CAS Number2170240-98-71314378-14-7
Molecular FormulaC27H35NO8C30H36N2O10
Molecular Weight501.57 g/mol584.24 g/mol
Terminal GroupCarboxylic acidNHS ester
ReactivityRequires activationPre-activated

The NHS ester variant provides convenience in certain conjugation reactions but has a shorter shelf-life due to the reactivity of the NHS ester group with moisture .

Research Applications and Recent Developments

The versatile nature of Fmoc-NMe-PEG4-acid has led to its incorporation in various research projects and technological developments.

Use in PROTAC Development

Recent research has highlighted the importance of linker design in PROTAC efficacy. Fmoc-NMe-PEG4-acid has been identified as a valuable building block for creating linkers with appropriate length, flexibility, and solubility characteristics. Studies have shown that these properties significantly impact:

An S. et al. (2018) noted the emerging importance of well-designed PEG-based linkers in the development of effective PROTAC molecules with improved pharmacological properties .

Bioconjugation Applications

The controlled length and discrete molecular structure of Fmoc-NMe-PEG4-acid (as opposed to heterogeneous PEG mixtures) make it valuable in precise bioconjugation applications. The compound enables researchers to create conjugates with defined spatial arrangements between components, which is critical for applications including:

  • Fluorescent probe development

  • Targeted drug delivery systems

  • Imaging agent design

  • Biomarker detection platforms

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